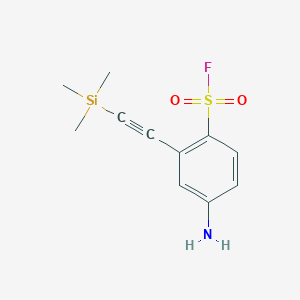
S-Adenosyl-L-methionine-d3
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
S-Adenosyl-L-methionine-d3: is a deuterated form of S-Adenosyl-L-methionine, a naturally occurring compound found in all living cells. It plays a crucial role in methylation reactions, where it donates methyl groups to various substrates, including DNA, proteins, and lipids. The deuterated form, this compound, is used in scientific research to study metabolic pathways and enzyme mechanisms due to its stable isotope labeling.
准备方法
Synthetic Routes and Reaction Conditions: S-Adenosyl-L-methionine-d3 is synthesized from methionine and ATP through the action of methionine adenosyltransferase. The deuterated form is produced by incorporating deuterium atoms into the methionine molecule before the enzymatic reaction. This process involves the use of deuterated water (D2O) and other deuterated reagents to ensure the incorporation of deuterium atoms .
Industrial Production Methods: Industrial production of this compound involves microbial fermentation using genetically engineered strains of bacteria or yeast. These microorganisms are cultured in a medium containing deuterated substrates, allowing them to produce the deuterated compound. The product is then purified using chromatographic techniques to achieve high purity and isotopic enrichment .
化学反应分析
Types of Reactions: S-Adenosyl-L-methionine-d3 undergoes various chemical reactions, including:
Methylation: Transfers a methyl group to substrates such as DNA, RNA, proteins, and small molecules.
Decarboxylation: Converts to decarboxylated S-Adenosyl-L-methionine, which participates in polyamine biosynthesis.
Transmethylation: Involves the transfer of a methyl group to an acceptor molecule, forming S-Adenosyl-L-homocysteine
Common Reagents and Conditions:
Methylation: Requires methyltransferase enzymes and substrates like DNA or proteins.
Decarboxylation: Involves decarboxylase enzymes and specific cofactors.
Transmethylation: Utilizes methyltransferase enzymes and acceptor molecules
Major Products:
Methylated DNA/RNA: Resulting from methylation reactions.
Polyamines: Produced from decarboxylation reactions.
S-Adenosyl-L-homocysteine: Formed during transmethylation
科学研究应用
Chemistry: S-Adenosyl-L-methionine-d3 is used as a stable isotope-labeled compound in mass spectrometry to study metabolic pathways and enzyme kinetics. It helps in quantifying the turnover rates of methylation reactions and identifying intermediates in biosynthetic pathways .
Biology: In biological research, this compound is used to investigate the role of methylation in gene expression, epigenetics, and cellular signaling. It aids in understanding how methylation affects DNA and protein function .
Medicine: this compound is used in clinical studies to explore its potential therapeutic effects in treating depression, liver diseases, and osteoarthritis. It is also used to study the pharmacokinetics and metabolism of S-Adenosyl-L-methionine in the human body .
Industry: In the industrial sector, this compound is used in the production of pharmaceuticals and nutraceuticals. It is also employed in the development of diagnostic assays for measuring methylation levels in biological samples .
作用机制
S-Adenosyl-L-methionine-d3 exerts its effects through methylation reactions, where it donates a methyl group to various substrates. This process is catalyzed by methyltransferase enzymes. The methyl group transfer alters the structure and function of the target molecules, affecting gene expression, protein activity, and cellular signaling pathways. The deuterium atoms in this compound provide stability and allow for precise tracking of the methylation process in research studies .
相似化合物的比较
S-Adenosyl-L-methionine: The non-deuterated form, widely used in biological and medical research.
S-Adenosyl-L-homocysteine: A product of transmethylation reactions, involved in the regulation of methylation processes.
Decarboxylated S-Adenosyl-L-methionine: Participates in polyamine biosynthesis
Uniqueness: S-Adenosyl-L-methionine-d3 is unique due to its stable isotope labeling, which allows for precise tracking and quantification in metabolic studies. The incorporation of deuterium atoms provides enhanced stability and enables detailed analysis of methylation reactions and enzyme mechanisms .
属性
分子式 |
C15H22N6O5S |
|---|---|
分子量 |
401.5 g/mol |
IUPAC 名称 |
(2S)-2-amino-4-[[(2S,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl-(trideuteriomethyl)sulfonio]butanoate |
InChI |
InChI=1S/C15H22N6O5S/c1-27(3-2-7(16)15(24)25)4-8-10(22)11(23)14(26-8)21-6-20-9-12(17)18-5-19-13(9)21/h5-8,10-11,14,22-23H,2-4,16H2,1H3,(H2-,17,18,19,24,25)/t7-,8+,10+,11+,14+,27?/m0/s1/i1D3 |
InChI 键 |
MEFKEPWMEQBLKI-JSJAHMFWSA-N |
手性 SMILES |
[2H]C([2H])([2H])[S+](CC[C@@H](C(=O)[O-])N)C[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)O |
规范 SMILES |
C[S+](CCC(C(=O)[O-])N)CC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-(2-methylimidazo[2,1-b][1,3]thiazol-6-yl)-1-[2-[5-(6-methylpyrimidin-4-yl)-2,3-dihydro-1H-inden-1-yl]-2,7-diazaspiro[3.5]nonan-7-yl]ethanone](/img/structure/B11935903.png)
![undecyl 8-[(8-heptadecan-9-yloxy-8-oxooctyl)-(2-hydroxyethyl)amino]octanoate](/img/structure/B11935914.png)
![4-[(4S)-7-methyl-2,5-dioxo-1-[3-(trifluoromethyl)phenyl]-3,4,6,8-tetrahydropyrimido[4,5-d]pyridazin-4-yl]benzonitrile](/img/structure/B11935921.png)
![(E)-but-2-enedioic acid;6-fluoro-N-[(5-fluoro-2-methoxypyridin-3-yl)methyl]-5-[(5-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)methyl]pyridin-2-amine](/img/structure/B11935928.png)

![(2S)-2-[2-(4-tert-butylphenyl)ethyl]-2-hydroxybutanedioic acid](/img/structure/B11935942.png)
![4-Hydroxy-6-{2'-hydroxy-[1,1'-biphenyl]-4-yl}-2-oxo-1,2-dihydroquinoline-3-carbonitrile](/img/structure/B11935951.png)
![1-{4-[2-Oxo-2-(pyrrolidin-1-yl)ethyl]piperazin-1-yl}-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one; maleic acid](/img/structure/B11935954.png)

![5-(4-chloro-3-methylphenyl)-1-[(4-methylphenyl)methyl]-N-(1,3,3-trimethyl-2-bicyclo[2.2.1]heptanyl)pyrazole-3-carboxamide](/img/structure/B11935969.png)

![[(1S,2R,14S)-5,6',12-trihydroxy-6,7'-dimethoxy-7,21,30-trimethyl-27-oxospiro[17,19,28-trioxa-24-thia-13,30-diazaheptacyclo[12.9.6.13,11.02,13.04,9.015,23.016,20]triaconta-4(9),5,7,15,20,22-hexaene-26,1'-3,4-dihydro-2H-isoquinoline]-22-yl] acetate](/img/structure/B11935988.png)
![N-(4-fluorophenyl)-4,5-dimethyl-6-[(1S)-1-methyl-3,4-dihydro-1H-isoquinolin-2-yl]pyrimidin-2-amine](/img/structure/B11935991.png)
